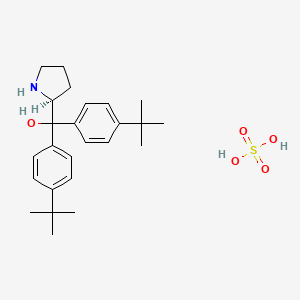

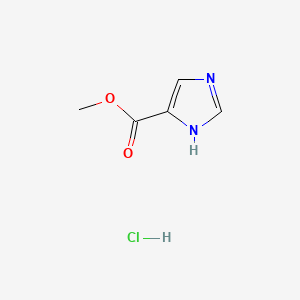

Methyl 1H-imidazole-5-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .科学的研究の応用

Hydrolysis and Crystallization Studies : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, which crystallizes as a dihydrate. This study provides insights into the molecular structure and interaction of imidazole derivatives, contributing to our understanding of their chemical properties (Wu, Liu, & Ng, 2005).

Biological and Pharmacological Applications

Biology-Oriented Drug Synthesis (BIODS) : A study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed their potent β-glucuronidase inhibitory activity. This research underscores the therapeutic potential of imidazole derivatives in drug discovery, highlighting their role in developing new treatments for diseases involving glucuronidase (Salar et al., 2017).

Corrosion Inhibition : Imidazole derivatives, including methyl 1H-imidazole-5-carboxylate hydrochloride, have been investigated for their efficiency in corrosion inhibition. Studies demonstrate their effectiveness in protecting metals like copper from corrosion in acidic environments, indicating their potential in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Material Science and Environmental Applications

Sequestration of Pb2+ Ions : A study on the use of a hydrophobic d-galactose-based ionic liquid, derived from imidazole, for the sequestration of Pb2+ ions from aqueous solutions demonstrated its high efficiency and potential for environmental cleanup efforts. This research illustrates the applicability of imidazole derivatives in environmental science, particularly in removing heavy metals from water (Jayachandra, Lakshmipathy, & Reddy, 2016).

作用機序

- Methyl 1H-imidazole-5-carboxylate hydrochloride (also known as 1-methylimidazole) is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms .

- Its primary target is not well-documented in the literature. However, it is widely used as a reagent for amidation and esterification reactions in organic synthesis .

Target of Action

Pharmacokinetics

特性

IUPAC Name |

methyl 1H-imidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHRZLXUXMYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668446 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127607-71-0 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)